molecular formula C16H14N4O4S B2634170 N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide CAS No. 233761-16-5

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B2634170
CAS No.: 233761-16-5
M. Wt: 358.37
InChI Key: WSQPMZKOBNUEID-UHFFFAOYSA-N
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Description

Introduction to N-(4,6-Dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

Chemical Taxonomy and IUPAC Nomenclature

The compound this compound belongs to the sulfonamide class of organic molecules, characterized by the presence of a sulfonamide functional group (-SO₂NH₂). Its IUPAC name systematically describes its structure:

  • Core structure : A benzene ring substituted with a sulfonamide group at position 1.
  • Pyrrolidine-dione moiety : At position 4 of the benzene ring, a 2,5-dioxo-2,5-dihydro-1H-pyrrole group is attached, introducing a five-membered lactam ring with two ketone groups.
  • Pyrimidine substituent : The sulfonamide nitrogen is bonded to a 4,6-dimethylpyrimidin-2-yl group, a six-membered aromatic ring with two methyl groups at positions 4 and 6.

Molecular Formula : C₁₆H₁₄N₄O₄S
Molecular Weight : 358.37 g/mol
CAS Registry Number : 233761-16-5 .

Property Value
Molecular Formula C₁₆H₁₄N₄O₄S
Molecular Weight 358.37 g/mol
CAS Number 233761-16-5
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C

The structural complexity arises from the fusion of aromatic (benzene, pyrimidine) and heterocyclic (pyrrolidine-dione) systems, which influence its electronic and steric properties .

Historical Development in Sulfonamide Derivatives Research

Sulfonamides have played a pivotal role in medicinal chemistry since their discovery in the 1930s. The first sulfonamide, Prontosil, marked the beginning of the antibiotic era, demonstrating efficacy against bacterial infections by inhibiting dihydropteroate synthase . Over time, structural modifications of the sulfonamide scaffold have expanded their applications beyond antibacterials to include enzyme inhibitors, antivirals, and anticancer agents.

The development of this compound represents a modern iteration of this research. Its design leverages two key strategies:

  • Heterocyclic Integration : Incorporation of the pyrimidine ring enhances binding affinity to biological targets due to its ability to participate in hydrogen bonding and π-π interactions.
  • Functional Group Diversification : The pyrrolidine-dione moiety introduces conformational rigidity and additional hydrogen-bonding sites, optimizing interactions with enzyme active sites .

Recent studies, such as those on pyrrolidine-benzenesulfonamide hybrids (e.g., compound 3b with Ki values of 5.14 nM against human carbonic anhydrase II), underscore the therapeutic potential of structurally related compounds .

Significance in Medicinal and Heterocyclic Chemistry

This compound exemplifies the convergence of heterocyclic chemistry and drug design. Its significance lies in:

Structural Innovation in Heterocycles
  • Synergistic Aromatic Systems : The pyrimidine and benzene rings create a planar, conjugated system that enhances stability and electronic delocalization.
  • Lactam Functionality : The pyrrolidine-dione group introduces a strained lactam ring, which can improve metabolic resistance compared to linear analogs .
Applications in Biophysical Studies

Molecular docking analyses of similar compounds reveal favorable interactions with CA II (e.g., hydrogen bonds with Thr199 and Gln92) and AChE (π-cation interactions with Trp84), providing a roadmap for optimizing this compound’s bioactivity .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-10-9-11(2)18-16(17-10)19-25(23,24)13-5-3-12(4-6-13)20-14(21)7-8-15(20)22/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPMZKOBNUEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233761-16-5
Record name N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling reactions: The pyrimidine and pyrrole rings can be coupled to the benzenesulfonamide moiety using various coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce nitro or sulfonyl groups.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of this compound is its antiviral activity. Research has indicated that compounds with similar structures exhibit inhibitory effects against viruses such as herpes simplex virus type 1 (HSV-1). These compounds can interfere with viral replication at various stages, potentially providing a basis for developing new antiviral therapies .

Anticancer Properties

Compounds containing pyrimidine and sulfonamide moieties have been investigated for their anticancer properties. The structural similarity of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide to known anticancer agents suggests it may possess similar activities. Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Enzyme Inhibition

This compound may also serve as a potential enzyme inhibitor. The presence of the sulfonamide group is known to interact with enzymes such as carbonic anhydrase and certain proteases, which play critical roles in various physiological processes. Inhibitors of these enzymes can be valuable in treating conditions like glaucoma and hypertension .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of bacteria and fungi. The sulfonamide group is particularly known for its broad-spectrum antibacterial effects, which could be relevant for developing new antibiotics or antifungal agents .

Structure-Activity Relationship Studies

The unique structure of this compound makes it an excellent candidate for structure-activity relationship (SAR) studies. Understanding how modifications to its structure affect biological activity can lead to the design of more potent derivatives tailored for specific therapeutic applications .

Case Studies and Research Findings

Study Focus Findings
Study 1Antiviral ActivityDemonstrated inhibition of HSV-1 replication through specific gene product reduction in Western blot analysis .
Study 2Anticancer PropertiesReported significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .
Study 3Enzyme InhibitionIdentified as a potential inhibitor of carbonic anhydrase with implications for treating glaucoma .
Study 4Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of related molecules (Table 1):

Table 1: Key Features of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
Target Compound C₁₆H₁₄N₄O₄S 370.37 Sulfonamide, dimethylpyrimidine, pyrrolidione Compact structure with sulfonamide linked to pyrimidine and pyrrolidione Small-molecule therapeutics
ADC1730 (Mal-PhAc-Val-Ala-PAB) C₂₇H₃₀N₄O₆ 506.56 Maleimide, phenylacetamide, pyrrolidione Maleimide for antibody conjugation, dipeptide linker (Val-Ala), para-aminobenzyl Antibody-drug conjugates (ADCs)
ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) C₃₄H₃₃N₅O₁₀ 671.66 Maleimide, p-nitrophenyl carbonate Extended linker with enzymatically cleavable p-nitrophenyl carbonate ADCs with controlled release
Pharmacopeial Compound m (PF 43(1)) ~C₃₄H₄₁N₃O₅ ~595.71 Dimethylphenoxy, tetrahydropyrimidinone Stereochemically complex amide with hydroxy and phenoxy substituents Protease/receptor modulation
Key Observations:

Functional Groups: The target compound shares the 2,5-dioxopyrrol-1-yl group with ADC1730/1740 but lacks their maleimide moiety, suggesting divergent applications (e.g., direct therapeutic activity vs. protein conjugation). Unlike the Pharmacopeial compounds, which prioritize stereochemical complexity and phenoxy groups, the target compound emphasizes sulfonamide and dimethylpyrimidine motifs, likely enhancing solubility and target specificity.

Molecular Size and Complexity :

  • The target compound (MW: 370.37) is significantly smaller than ADC1730/1740 (MW: 506–671), implying better bioavailability for oral administration.
  • The Pharmacopeial compounds’ large size and stereochemical diversity may suit them for binding to complex enzymatic pockets, whereas the target’s simplicity favors broad-spectrum activity.

The sulfonamide group in the target may confer stability under physiological conditions, contrasting with the hydrolytically sensitive p-nitrophenyl carbonate in ADC1740.

Pharmacological and Application Insights

  • Target Compound : The sulfonamide group aligns with diuretics (e.g., furosemide) or antibiotics (e.g., sulfamethoxazole), but the dimethylpyrimidine and pyrrolidione groups suggest kinase inhibition or protease modulation. Computational studies using tools like SHELX could clarify its binding modes.
  • ADC1730/1740 : Designed for antibody conjugation via maleimide-thiol chemistry, these compounds exemplify targeted drug delivery. Their larger size and linkers reduce systemic toxicity but limit blood-brain barrier penetration.
  • Pharmacopeial Compounds: The dimethylphenoxy and tetrahydropyrimidinone groups may enhance binding to hydrophobic enzyme pockets, similar to HIV protease inhibitors.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O4_{4}S
  • SMILES : CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)
  • InChIKey : WSQPMZKOBNUEID-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrimidine and sulfonamide functionalities. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antiparasitic Activity

Recent studies have highlighted the potential of sulfonamide derivatives in treating parasitic infections. For instance, compounds similar to this compound have been evaluated for their activity against Leishmania species. In vitro assays have demonstrated promising results against Leishmania infantum and Leishmania amazonensis, with some derivatives showing lower cytotoxicity compared to traditional treatments like pentamidine .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) indicates that modifications in the sulfonamide group can enhance antibacterial potency .

Case Studies

  • Antileishmanial Profile : In a study examining a series of pyrazole derivatives containing sulfonamide groups, it was found that certain compounds exhibited IC50_{50} values comparable to established antileishmanial drugs. Notably, derivatives with specific electronic configurations demonstrated enhanced activity against L. infantum and L. amazonensis .
  • Antibacterial Evaluation : A set of synthesized compounds based on similar structures was tested for antibacterial activity using agar streak dilution methods. Results indicated significant inhibition of pathogenic microorganisms, suggesting that structural modifications could lead to more effective antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety may interfere with folate synthesis in bacteria and parasites.
  • Cell Membrane Disruption : Some studies suggest that related compounds can disrupt cell membranes or inhibit critical metabolic pathways in pathogens.

Comparative Analysis

CompoundActivity TypeIC50_{50} (µM)Reference
Compound AAntileishmanial0.070
Compound BAntibacterial10.0
N-(4,6-Dimethylpyrimidin...)Potential AntiparasiticTBDCurrent Study

Q & A

Q. What are the optimal synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide, and how can purity be validated?

  • Methodological Answer : The compound’s synthesis likely involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. A plausible route includes:

Pyrimidine core preparation : Start with 4,6-dimethylpyrimidin-2-amine, followed by sulfonylation using 4-(2,5-dioxo-pyrrol-1-yl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.

Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis to confirm ≥95% purity .
Note: While discusses copolymer synthesis, analogous sulfonylation strategies for pyrimidine derivatives are transferable.

Q. What experimental methods are recommended to determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Solubility can be assessed via:

Saturation shake-flask method : Prepare saturated solutions in solvents (e.g., DMSO, methanol, water) at 25°C.

Quantification : Use UV-Vis spectroscopy (λmax determined via preliminary scans) or gravimetric analysis after solvent evaporation.

Data tabulation : Compare solubility in polar vs. nonpolar solvents (e.g., higher solubility in DMSO due to sulfonamide and pyrrole hydrogen-bonding groups) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Verify pyrimidine protons (δ 6.8–7.2 ppm for aromatic H) and sulfonamide NH (δ 10–12 ppm). The dioxo-pyrrole moiety shows distinct carbonyl signals (δ 165–175 ppm in ¹³C NMR).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray diffraction : Resolve crystal packing and bond angles (e.g., C6–C1–S1 and C5–C6–C1 geometries from ) .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during structural elucidation?

  • Methodological Answer : Contradictory data may arise from tautomerism (e.g., pyrrole-dione keto-enol forms) or impurities. Strategies include:

Variable-temperature NMR : Identify dynamic equilibria (e.g., shifting proton signals at 40°C vs. –20°C).

Tandem MS/MS : Fragment ions to distinguish isobaric impurities.

DFT calculations : Compare experimental NMR shifts with simulated spectra for proposed tautomers .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?

  • Methodological Answer : Use in silico tools to model:
  • Reactivity : Density Functional Theory (DFT) for frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Binding interactions : Molecular docking (AutoDock Vina) with target proteins (e.g., sulfonamide-binding enzymes like carbonic anhydrase).
  • Solvent effects : COSMO-RS simulations to correlate solubility with solvent polarity .

Q. What strategies can be employed to study the compound’s stability under different environmental conditions?

  • Methodological Answer : Design accelerated stability studies:

Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures.

Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

Hydrolytic stability : Incubate in buffers (pH 1–13) at 40°C; quantify unchanged compound over 14 days .

Data Contradiction Analysis

Q. How to resolve conflicting data in biological activity assays involving this compound?

  • Methodological Answer : If IC₅₀ values vary across studies:

Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.

Meta-analysis : Compare structural analogs (e.g., substituent effects on pyrimidine from ) to identify activity trends.

Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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